molecular formula C19H22N4O4 B2638202 Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate CAS No. 1030097-37-0

Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate

Cat. No.: B2638202
CAS No.: 1030097-37-0
M. Wt: 370.409
InChI Key: YPCHQUMFRDUODD-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate (CAS: 1030097-37-0) is a pyrimidine derivative with a molecular formula of C₁₉H₂₂N₄O₄ and a molecular weight of 370.40 g/mol . Its structure comprises a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy acetamido group linked to a methyl benzoate ester. This compound is synthesized via coupling reactions involving pyrimidine intermediates and methyl chloroacetate, followed by functionalization with benzoate esters .

Properties

IUPAC Name

methyl 4-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-11-17(22-19(20-13)23-9-3-4-10-23)27-12-16(24)21-15-7-5-14(6-8-15)18(25)26-2/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCHQUMFRDUODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or benzoate moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-{[6-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives

Key Differences :

  • Biological Activity : Hydrazide derivatives exhibit plant growth-stimulating effects, whereas the benzoate ester in the target compound may enhance lipophilicity, influencing bioavailability or pesticidal activity .
Property Target Compound Hydrazide Derivative
Molecular Formula C₁₉H₂₂N₄O₄ C₁₄H₂₀N₆O₃ (example)
Molecular Weight (g/mol) 370.40 ~320–350 (estimated)
Key Functional Group Benzoate ester Hydrazide

Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate

Key Differences :

  • Heterocyclic Core: A thieno[2,3-d]pyrimidine ring replaces the pyrimidine, introducing sulfur for altered electronic properties .
  • Physical Properties : Melting point 147–148°C vs. undisclosed for the target compound. LC-MS data (m/z 377.0 [M+H]⁺) indicates a larger molecular weight (377.0 vs. 370.40) .
Property Target Compound Thienopyrimidine Analog
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine
Molecular Weight (g/mol) 370.40 377.0
Melting Point (°C) Not reported 147–148

N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Key Differences :

  • Substituents : Piperidine (6-membered ring) replaces pyrrolidine (5-membered), affecting conformational flexibility and steric hindrance .
  • Bioactivity : Chloro and methyl groups on the phenyl ring may enhance pesticidal activity, as seen in tribenuron methyl ().
Property Target Compound Piperidine Analog
Substituent Pyrrolidine Piperidine
Molecular Formula C₁₉H₂₂N₄O₄ C₁₉H₂₃ClN₄O₂
Molecular Weight (g/mol) 370.40 374.87

Pesticide Methyl Benzoates (e.g., Tribenuron Methyl)

Key Differences :

  • Functional Groups : Tribenuron methyl includes a sulfonylurea moiety (-SO₂NHCONH-) absent in the target compound .
  • Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s mechanism remains uncharacterized but may rely on pyrimidine-mediated interactions .
Property Target Compound Tribenuron Methyl
Key Functional Group Acetamido benzoate Sulfonylurea
Molecular Formula C₁₉H₂₂N₄O₄ C₁₅H₁₇N₅O₆S

Biological Activity

Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

Chemical Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
CAS Number: 1030097-37-0

The compound features a complex structure that includes a benzoate moiety, a pyrimidine ring, and a pyrrolidine group, which may contribute to its biological activity.

Antiviral Properties

Research indicates that compounds related to pyrimidine derivatives exhibit antiviral properties. Specifically, studies have demonstrated that similar structures can inhibit viral replication in various models. For instance, the inhibition of certain kinases involved in viral replication pathways has been observed, suggesting that this compound may share these properties due to its structural similarities with known antiviral agents .

Anticancer Activity

Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The mechanism often involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. For example, compounds targeting RET kinase have shown promising results in inhibiting cancer cell growth. Given that this compound contains similar functional groups, it is hypothesized that it may also exhibit anticancer properties .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways crucial for cellular functions, leading to therapeutic effects against viral infections and cancer .

Case Studies

  • Antiviral Activity Against Coronaviruses
    • A study focused on the antiviral effects of pyrimidine derivatives against β-coronaviruses, including SARS-CoV-2. The findings suggested that these compounds could inhibit viral replication by targeting specific kinases involved in the viral life cycle.
  • Inhibition of RET Kinase
    • Research on benzamide derivatives indicated that modifications similar to those found in this compound could lead to potent RET kinase inhibitors. These inhibitors showed efficacy in reducing tumor growth in preclinical models, supporting the potential anticancer applications of the compound.

Research Findings Summary Table

Study Focus Findings Reference
Antiviral ActivityInhibition of viral replication in β-coronaviruses
Anticancer PotentialEffective RET kinase inhibition leading to reduced tumor growth
Mechanism of ActionInteraction with key signaling pathways

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